Differential Inhibition of Osteopontin (OPN) Expression in MDA-MB-435 Breast Cancer Cells: 1-benzyl-4-[[...]triazole vs. Artemisinin and DHA
In a comparative study assessing the downregulation of OPN protein expression in the highly metastatic MDA-MB-435 breast cancer cell line, this compound (referred to as a synthetic 1,2,4-trioxane monomer) demonstrated a capacity to inhibit OPN expression [1]. This is in stark contrast to artemisinin, which was observed to have no appreciable effect on OPN downregulation in the same experimental context [1]. The study highlights that this activity is a property of specific synthetic 1,2,4-trioxane monomers and dimers, including this compound, rather than a general characteristic of artemisinin or its simple derivatives.
| Evidence Dimension | Inhibition of Osteopontin (OPN) protein expression |
|---|---|
| Target Compound Data | Observed downregulation of OPN expression |
| Comparator Or Baseline | Artemisinin: No appreciable downregulation of OPN expression; Dihydroartemisinin (DHA): Observed downregulation of OPN expression (baseline for synthetic optimization) |
| Quantified Difference | Qualitative difference in effect (Active vs. Inactive) |
| Conditions | In vitro cell-based assay using MDA-MB-435 human breast cancer cells. |
Why This Matters
This establishes the compound's functional activity against a specific and clinically relevant metastatic biomarker (OPN) that is not targeted by the parent natural product, artemisinin, making it a necessary tool for investigating OPN-dependent pathways.
- [1] Pasupuleti, B. G., Khongsti, K., Das, B., & Bez, G. (2020). 1,2,3-Triazole tethered 1,2,4-trioxanes: Studies on their synthesis and effect on osteopontin expression in MDA-MB-435 breast cancer cells. European Journal of Medicinal Chemistry, 186, 111908. View Source
